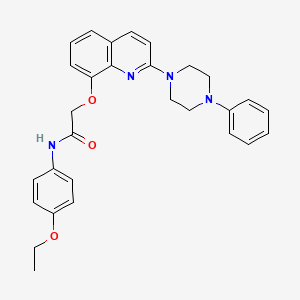

N-(4-ethoxyphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(4-ethoxyphenyl)-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N4O3/c1-2-35-25-14-12-23(13-15-25)30-28(34)21-36-26-10-6-7-22-11-16-27(31-29(22)26)33-19-17-32(18-20-33)24-8-4-3-5-9-24/h3-16H,2,17-21H2,1H3,(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFQSIRRHXBIGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide typically involves multiple steps:

Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, often using piperazine and a suitable leaving group.

Attachment of the Ethoxyphenyl Group: This step might involve etherification reactions where the ethoxy group is introduced to the phenyl ring.

Final Coupling: The final step involves coupling the quinoline-piperazine intermediate with the ethoxyphenyl acetamide under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent purification processes like crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the quinoline or phenyl rings.

Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds within the structure.

Substitution: Nucleophilic or electrophilic substitution reactions could modify the piperazine or phenyl rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions but could include various substituted derivatives of the original compound, potentially with altered pharmacological properties.

Wissenschaftliche Forschungsanwendungen

N-(4-ethoxyphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide might be explored for:

Pharmacology: As a potential drug candidate targeting specific receptors or enzymes.

Biochemistry: Studying its interactions with biological macromolecules.

Medicinal Chemistry: Developing analogs with improved efficacy or reduced side effects.

Industrial Chemistry: As an intermediate in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action would involve the compound interacting with specific molecular targets, such as receptors or enzymes. This interaction could modulate biological pathways, leading to therapeutic effects. Detailed studies would be required to elucidate the exact pathways and targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a class of quinoline-acetamide derivatives with variations in substituents impacting pharmacological and physicochemical properties. Below is a detailed comparison:

Structural and Functional Group Variations

| Compound Name (CAS No.) | Quinoline Substitution | Piperazine/Morpholine Group | Acetamide Substituent | Key Biological Activity/Unique Features |

|---|---|---|---|---|

| N-(4-ethoxyphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide | 2-(4-phenylpiperazin-1-yl) | 4-Phenylpiperazine | 4-Ethoxyphenyl | Hypothesized serotonin/dopamine receptor modulation due to piperazine; enhanced metabolic stability from ethoxy group |

| N-phenyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide (941903-60-2) | 2-(4-phenylpiperazin-1-yl) | 4-Phenylpiperazine | Phenyl | Anticonvulsant activity; lacks ethoxy group, reducing lipophilicity compared to ethoxyphenyl analog |

| N-(4-ethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide (941909-44-0) | 2-Morpholino | Morpholine | 4-Ethylphenyl | Increased solubility from morpholine; ethyl group reduces polarity vs. ethoxy |

| N-(3,4-dimethoxyphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide | 2-(4-phenylpiperazin-1-yl) | 4-Phenylpiperazine | 3,4-Dimethoxyphenyl | Enhanced hydrogen-bonding capacity from methoxy groups; potential neuroprotective effects |

| 2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide | 2-Piperidin-1-yl | Piperidine | 3-(Trifluoromethyl)phenyl | Trifluoromethyl group enhances electron-withdrawing effects; possible antiviral/anti-inflammatory activity |

Key Trends

Piperazine vs. Morpholine/Piperidine :

- Piperazine derivatives (e.g., target compound, ) often exhibit stronger receptor binding due to the basic nitrogen atoms, which facilitate interactions with neurotransmitter receptors.

- Morpholine (e.g., ) increases solubility but may reduce CNS penetration due to higher polarity.

- Piperidine (e.g., ) lacks the second nitrogen in piperazine, altering binding kinetics.

Acetamide Substituent Effects: Ethoxy group (target compound): Balances lipophilicity and metabolic resistance compared to phenyl or ethyl analogs. Methoxy groups (): Improve solubility and hydrogen-bonding capacity.

Piperazine-containing compounds (target compound, ) are prioritized for neurological applications.

Data Table: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) |

|---|---|---|---|

| This compound | ~507.6 | 3.8 | 0.12 (PBS) |

| N-phenyl analog | ~465.5 | 3.2 | 0.08 (PBS) |

| N-(4-ethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide | ~423.5 | 2.9 | 0.35 (PBS) |

| 3,4-Dimethoxyphenyl analog | ~523.6 | 2.5 | 0.45 (PBS) |

*Predicted using Lipinski’s Rule of Five.

Q & A

Basic Questions

Q. What are the key synthetic routes for N-(4-ethoxyphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with the functionalization of the quinoline core. For example, coupling 4-phenylpiperazine to the quinolin-8-yloxy scaffold via nucleophilic substitution or Buchwald-Hartwig amination, followed by acetamide formation using 2-chloro-N-(4-ethoxyphenyl)acetamide intermediates . Purification often employs dual-column chromatography (normal-phase and amine-modified silica) to isolate the product, with yields optimized by controlling reaction temperature (60–80°C) and solvent systems (e.g., dichloromethane/ethyl acetate gradients) .

Q. How is this compound characterized spectroscopically to confirm structural integrity?

- Methodological Answer : Structural validation relies on H NMR (400 MHz, CDCl) to identify key protons, such as the quinoline aromatic protons (δ 8.20–8.48 ppm), piperazine methylene groups (δ 2.44–3.11 ppm), and ethoxyphenyl acetamide signals (δ 1.35–1.40 ppm for the ethoxy methyl group). High-resolution mass spectrometry (HRMS) and IR spectroscopy further confirm molecular weight and functional groups (e.g., C=O stretch at ~1680 cm) .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

- Methodological Answer : For preliminary screening, cytotoxicity assays (e.g., MTT or SRB against cancer cell lines) and antimicrobial disk diffusion tests (using Gram-positive/negative bacteria) are recommended. Dose-response curves (0.1–100 μM) and IC calculations should be performed, with positive controls (e.g., doxorubicin for cytotoxicity) to benchmark activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer : SAR studies should systematically vary substituents on the phenylpiperazine (e.g., electron-withdrawing groups like -CF or -Cl) and the ethoxyphenyl moiety (e.g., replacing ethoxy with methoxy or halogenated groups). Parallel synthesis of analogs (e.g., via Suzuki coupling for aryl modifications) followed by comparative bioassays and molecular docking (using targets like serotonin or dopamine receptors) can identify critical pharmacophores .

Q. What strategies mitigate impurities during synthesis, such as unreacted intermediates or byproducts?

- Methodological Answer : Impurities often arise from incomplete coupling of the quinoline-piperazine core or hydrolysis of the acetamide group. Techniques include:

- Reaction monitoring : TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC (C18 column, acetonitrile/water gradient) to track reaction progress.

- Byproduct removal : Acid-base extraction (e.g., using 1M HCl to isolate basic piperazine intermediates) or recrystallization (ethanol/water mixtures) .

Q. How can computational methods predict metabolic stability and toxicity?

- Methodological Answer : Use in silico tools like SwissADME to predict cytochrome P450 metabolism sites and toxicity endpoints (e.g., hERG inhibition). Molecular dynamics simulations (AMBER or GROMACS) can model binding to hepatic enzymes like CYP3A4, identifying labile groups (e.g., ethoxy moieties prone to oxidative demethylation) .

Q. What crystallographic techniques resolve structural ambiguities in analogs of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) can confirm bond lengths and angles, particularly for the acetamide linkage and piperazine conformation. Hydrogen-bonding networks (e.g., N–H···O interactions) should be analyzed to assess solid-state stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.